Cas no 1344354-06-8 (2-chloro-4H,5H-naphtho1,2-d1,3thiazole)

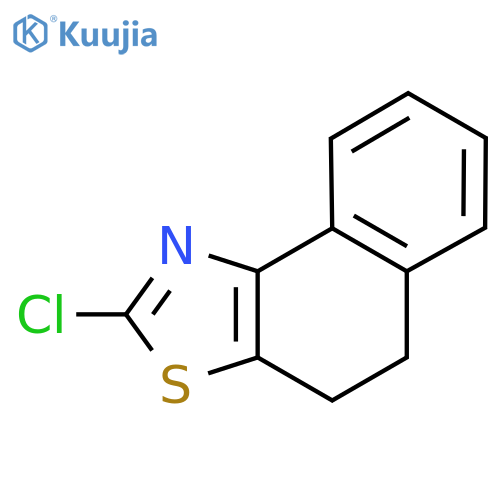

1344354-06-8 structure

商品名:2-chloro-4H,5H-naphtho1,2-d1,3thiazole

2-chloro-4H,5H-naphtho1,2-d1,3thiazole 化学的及び物理的性質

名前と識別子

-

- 2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole

- 2-chloro-4,5-dihydrobenzo[e][1,3]benzothiazole

- 2-chloro-4H,5H-naphtho1,2-d1,3thiazole

-

- インチ: 1S/C11H8ClNS/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-4H,5-6H2

- InChIKey: KQLPCAFBJSDMKO-UHFFFAOYSA-N

- ほほえんだ: ClC1=NC2=C(CCC3C=CC=CC=32)S1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 223

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 41.1

2-chloro-4H,5H-naphtho1,2-d1,3thiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-120452-2.5g |

2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole |

1344354-06-8 | 95% | 2.5g |

$1680.0 | 2023-06-08 | |

| Enamine | EN300-120452-0.25g |

2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole |

1344354-06-8 | 95% | 0.25g |

$425.0 | 2023-06-08 | |

| TRC | B422405-10mg |

2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole |

1344354-06-8 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-120452-1.0g |

2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole |

1344354-06-8 | 95% | 1g |

$857.0 | 2023-06-08 | |

| 1PlusChem | 1P01A3NP-50mg |

2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole |

1344354-06-8 | 95% | 50mg |

$300.00 | 2023-12-22 | |

| Enamine | EN300-120452-10000mg |

2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole |

1344354-06-8 | 95.0% | 10000mg |

$3683.0 | 2023-10-03 | |

| 1PlusChem | 1P01A3NP-500mg |

2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole |

1344354-06-8 | 95% | 500mg |

$888.00 | 2023-12-22 | |

| 1PlusChem | 1P01A3NP-10g |

2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole |

1344354-06-8 | 95% | 10g |

$4614.00 | 2023-12-22 | |

| 1PlusChem | 1P01A3NP-1g |

2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole |

1344354-06-8 | 95% | 1g |

$1122.00 | 2023-12-22 | |

| Enamine | EN300-120452-50mg |

2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole |

1344354-06-8 | 95.0% | 50mg |

$200.0 | 2023-10-03 |

2-chloro-4H,5H-naphtho1,2-d1,3thiazole 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

1344354-06-8 (2-chloro-4H,5H-naphtho1,2-d1,3thiazole) 関連製品

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬